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molecular formula C8H7BrN2 B8775238 6-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

6-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8775238
M. Wt: 211.06 g/mol
InChI Key: IWVYXMFKYYBVNU-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

LAH (1.0M in THF, 4.45 mL, 4.45 mmol) was added dropwise to refluxing 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1000 mg, 4.45 mmol) in dry THF (16 mL). The mixture was refluxed for 1 h, allowed to attain room temperature, and quenched with water (0.34 mL), w/w 15% aq. NaOH (0.34 mL) and water (1 mL). The resulting precipitation was filtered off, the filtrate concentrated and the residue was partitioned between aqueous NaOH and DCM. The organic layers were combined, dried and concentrated to give title compound. LCMS-ESI+: calc'd for C8H7BrN2: 211.2 (M+H+); Found: 211.2 (M+H+).
Name
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Br:7][C:8]1[N:13]=[C:12]2[NH:14][CH:15]=[C:16]([CH:17]=O)[C:11]2=[CH:10][CH:9]=1>C1COCC1>[Br:7][C:8]1[N:13]=[C:12]2[NH:14][CH:15]=[C:16]([CH3:17])[C:11]2=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
4.45 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC1=CC=C2C(=N1)NC=C2C=O
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (0.34 mL), w/w 15% aq. NaOH (0.34 mL) and water (1 mL)
CUSTOM
Type
CUSTOM
Details
The resulting precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous NaOH and DCM
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)NC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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